molecular formula C13H15FN2O2 B8450041 (5-Fluoro-2,3-dihydro-benzofuran-2-yl)-piperazin-1-yl-methanone

(5-Fluoro-2,3-dihydro-benzofuran-2-yl)-piperazin-1-yl-methanone

Cat. No.: B8450041
M. Wt: 250.27 g/mol
InChI Key: OYALNZYJPWETJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2,3-dihydro-benzofuran-2-yl)-piperazin-1-yl-methanone is a useful research compound. Its molecular formula is C13H15FN2O2 and its molecular weight is 250.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H15FN2O2/c14-10-1-2-11-9(7-10)8-12(18-11)13(17)16-5-3-15-4-6-16/h1-2,7,12,15H,3-6,8H2

InChI Key

OYALNZYJPWETJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC3=C(O2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml round-bottomed flask was added 4-(5-Fluoro-2,3-dihydro-benzofuran-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester (1.8 g, 5.1 mmol), 50 ml of dichloromethane, and 2 ml of trifluoroacetic acid. The solution was stirred at room temperature overnight. The solution was made basic with the addition of saturated aqueous sodium bicarbonate. The mixture was then extracted with 4×50 ml of dichloromethane. The organic fractions were combined, dried over magnesium sulfate, filtered, and concentrated under vacuum to afford 1.2 grams of the desired amine as a brown oil (94%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.